molecular formula C17H19ClN2O3 B15230612 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide

Cat. No.: B15230612
M. Wt: 334.8 g/mol
InChI Key: WSRKRXQCGYSIJP-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C17H19ClN2O3 and a molecular weight of 334.8 g/mol . This compound is known for its unique structural properties, which include a chloro group, an ethoxy group, and a benzohydrazide moiety. It is used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde
  • 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid

Uniqueness

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide

InChI

InChI=1S/C17H19ClN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-7-5-4-6-11(12)2/h4-9H,3,10,19H2,1-2H3,(H,20,21)

InChI Key

WSRKRXQCGYSIJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2C

Origin of Product

United States

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